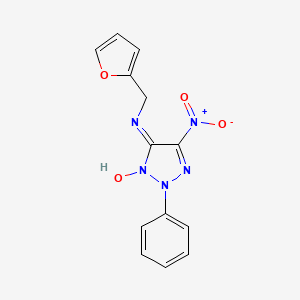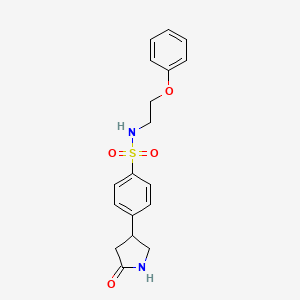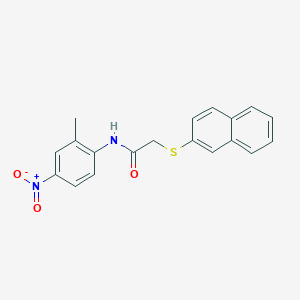![molecular formula C11H9BrN4S B4186601 12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10-hexaene;hydrobromide](/img/structure/B4186601.png)
12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10-hexaene;hydrobromide
Overview
Description
2,3-Dihydro[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole hydrobromide is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes thiazole, triazine, and indole moieties. The presence of these diverse functional groups endows the compound with a range of chemical and biological properties, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole hydrobromide typically involves multiple steps, starting with the formation of the thiazole ring, followed by the construction of the triazine and indole rings. One common method involves the use of a BH3-mediated reduction, which employs tris(pentafluorophenyl)borane as a strong Lewis acid . This method has been optimized to produce high yields of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substituents: Halogens, alkyl groups, aryl groups
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
2,3-Dihydro[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole hydrobromide has numerous scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to interact with various biological targets makes it a useful tool for probing biochemical pathways.
Medicine: The compound has potential therapeutic applications, particularly as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways is being explored for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dihydro[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and inhibit enzyme activity, thereby modulating biochemical pathways. For example, it has been shown to inhibit acyl-ACP thioesterase, an enzyme involved in fatty acid biosynthesis . This inhibition can lead to the disruption of essential cellular processes, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro[1,3]thiazolo[4,5-b]pyridine: This compound shares a similar thiazole ring structure but differs in the arrangement of the fused rings.
Thiazolo[3,2-a]pyridinium: Another related compound with a thiazole ring, but with different substituents and ring fusion patterns.
2,3-Dihydro-8-isopropyl-5H-as-triazino[5,6-b]indole-3-thione: This compound has a similar triazine-indole structure but with different functional groups.
Uniqueness
2,3-Dihydro[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole hydrobromide is unique due to its specific arrangement of fused rings and the presence of multiple functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10-hexaene;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S.BrH/c1-2-4-8-7(3-1)9-10(12-8)13-11-15(14-9)5-6-16-11;/h1-4H,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNPDFFMEBULBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC3=NC4=CC=CC=C4C3=NN21.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4186553.png)

![2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4186557.png)
![7-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4186563.png)
![4-{[(methylsulfonyl)amino]methyl}-N-(2-phenoxyethyl)benzamide](/img/structure/B4186577.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B4186585.png)
![4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4186594.png)
![4-methyl-3-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B4186609.png)
amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4186612.png)
![2-[[3-(2-Fluorobenzoyl)indol-1-yl]methyl]benzonitrile](/img/structure/B4186618.png)
